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Introduction
Potassium 4-iodobenzenesulfonate is an organo-iodine compound of significant interest in

the fields of organic synthesis and pharmaceutical chemistry. As a stable, water-soluble salt, it

serves as a versatile building block and intermediate. Structurally, it comprises a benzene ring

functionalized with an iodine atom and a sulfonate group, with potassium as the counter-ion.

This unique combination of a reactive iodine atom, which can participate in various cross-

coupling reactions, and a water-solubilizing sulfonate group makes it a valuable reagent in both

academic research and industrial applications. This guide provides a comprehensive overview

of its molecular structure, physicochemical properties, synthesis, analytical characterization,

and key applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical
Properties
The fundamental characteristics of Potassium 4-iodobenzenesulfonate are rooted in its

molecular architecture. The presence of a heavy iodine atom significantly influences its

molecular weight, while the ionic nature of the potassium sulfonate group dictates its physical

properties, such as solubility.
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Molecular Identity
The compound is identified by the following key parameters:

Chemical Formula: C₆H₄IKO₃S[1]

Molecular Weight: 322.16 g/mol [1][2]

CAS Numbers: 13035-63-7, 166902-23-4[1]

The structure consists of a para-substituted benzene ring, meaning the iodo and sulfonate

groups are positioned opposite each other.

Caption: 2D structure of Potassium 4-iodobenzenesulfonate.

Physicochemical Data Summary
The physical and chemical properties of Potassium 4-iodobenzenesulfonate are summarized

in the table below. The ionic character imparted by the potassium sulfonate group makes it a

solid at room temperature and confers solubility in aqueous media.

Property Value Source

Appearance Solid --INVALID-LINK--[3]

Molecular Formula C₆H₄IKO₃S --INVALID-LINK--[1]

Molecular Weight 322.16 g/mol --INVALID-LINK--[2]

Storage Temperature
Room temperature, in a dark,

inert atmosphere
--INVALID-LINK--[3]

Solubility Soluble in water --INVALID-LINK--

Synthesis and Manufacturing
The synthesis of Potassium 4-iodobenzenesulfonate is typically achieved through a two-step

process: the sulfonation of iodobenzene followed by neutralization with a potassium salt.

Synthesis Pathway
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The primary route involves the electrophilic aromatic substitution of iodobenzene using a strong

sulfonating agent, such as fuming sulfuric acid (oleum). This reaction predominantly yields the

para-substituted product, 4-iodobenzenesulfonic acid, due to the ortho-, para-directing effect of

the iodine atom and steric hindrance at the ortho positions. The resulting sulfonic acid is then

neutralized with a suitable potassium base, such as potassium hydroxide or potassium

carbonate, to yield the final potassium salt.

Iodobenzene

Electrophilic Aromatic
Sulfonation

Fuming H₂SO₄ (SO₃)

4-Iodobenzenesulfonic
Acid

Neutralization

Potassium Hydroxide (KOH)

Potassium
4-iodobenzenesulfonate

Click to download full resolution via product page

Caption: General synthesis workflow for Potassium 4-iodobenzenesulfonate.

Experimental Protocol: Sulfonation of Iodobenzene
While a specific, detailed protocol for the synthesis of the potassium salt is not readily available

in the cited literature, a general procedure can be outlined based on the known chemistry of

sulfonation reactions.

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place iodobenzene.

Cool the flask in an ice bath.

Sulfonation: Slowly add fuming sulfuric acid (oleum) to the cooled iodobenzene with

continuous stirring. The reaction is exothermic and temperature control is crucial to minimize

side reactions.

Reaction Monitoring: After the addition is complete, the mixture is typically stirred at a

controlled temperature until the reaction is complete. The progress can be monitored by

techniques such as thin-layer chromatography (TLC).
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Work-up: The reaction mixture is carefully poured onto crushed ice to quench the reaction

and precipitate the sulfonic acid.

Neutralization and Isolation: The crude 4-iodobenzenesulfonic acid is then neutralized with a

stoichiometric amount of potassium hydroxide or potassium carbonate solution. The resulting

potassium 4-iodobenzenesulfonate can then be isolated by filtration and purified by

recrystallization from a suitable solvent, typically water or an alcohol-water mixture.

Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of

Potassium 4-iodobenzenesulfonate. The primary techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting

pattern for the aromatic protons, typical of a 1,4-disubstituted benzene ring. The two

doublets, each integrating to two protons, would appear in the aromatic region (typically 7.0-

8.0 ppm). The protons ortho to the electron-withdrawing sulfonate group would be expected

to resonate at a higher chemical shift (downfield) compared to the protons ortho to the iodine

atom.

¹³C NMR: The carbon NMR spectrum would display four distinct signals in the aromatic

region. The carbon atom attached to the iodine (C-I) would show a characteristic chemical

shift, typically at a lower field compared to an unsubstituted carbon. The carbon atom

attached to the sulfonate group (C-S) would be significantly downfield. The two remaining

signals would correspond to the other two sets of equivalent aromatic carbons.

Infrared (IR) Spectroscopy
The IR spectrum of Potassium 4-iodobenzenesulfonate would exhibit characteristic

absorption bands corresponding to its functional groups:

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonate

group are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
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Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the

benzene ring.

C-S Stretching: A band in the 800-600 cm⁻¹ region can often be attributed to the C-S bond.

C-I Stretching: A weaker absorption in the far-infrared region (around 600-500 cm⁻¹) is

indicative of the carbon-iodine bond.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the anion (4-iodobenzenesulfonate).

The mass spectrum would show a prominent peak corresponding to the molecular ion of the

anionic portion of the molecule.

Applications in Research and Drug Development
Potassium 4-iodobenzenesulfonate is a valuable intermediate in the synthesis of more

complex molecules, owing to the reactivity of the C-I bond.

Organic Synthesis
The primary utility of this compound in organic synthesis lies in its role as an aryl iodide. Aryl

iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions,

such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon

bonds.

Heck-Mizoroki Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The presence of the sulfonate group can be advantageous in these reactions, particularly when

aqueous reaction conditions are desired, as it enhances the water solubility of the starting

material.
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Pharmaceutical Intermediates
This compound serves as a key starting material or intermediate in the synthesis of active

pharmaceutical ingredients (APIs). The iodo-substituted benzene ring can be elaborated

through the cross-coupling reactions mentioned above to construct the core structures of

various drug molecules. While specific examples for Potassium 4-iodobenzenesulfonate are

not detailed in the provided search results, its utility as a pharmaceutical intermediate is well-

established.

Other Applications
Potassium 4-iodobenzenesulfonate also finds applications in other areas of chemistry:

Environmental Chemistry: It can be used in studies related to the monitoring of iodinated

compounds in water sources.

Analytical Chemistry: It may be employed as a reagent for various detection methods,

leveraging its ability to form stable complexes with metal ions.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling

Potassium 4-iodobenzenesulfonate. While a specific, comprehensive Safety Data Sheet

(SDS) for this compound was not found in the search results, general safety guidelines for

related aromatic sulfonate salts and iodo-compounds should be followed.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,

and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area, preferably in a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents. The compound should be kept in a dark place

under an inert atmosphere.[3]

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet

provided by the supplier.
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Conclusion
Potassium 4-iodobenzenesulfonate is a chemical compound with significant utility in modern

organic and medicinal chemistry. Its well-defined molecular structure, featuring a reactive

iodine atom and a solubilizing potassium sulfonate group, makes it an important building block

for the synthesis of a wide range of more complex molecules. A thorough understanding of its

properties, synthesis, and analytical characterization is crucial for its effective application in

research and development, particularly in the pharmaceutical industry where it serves as a

valuable intermediate in the creation of novel therapeutic agents. As with all chemical

compounds, adherence to strict safety protocols is essential during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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